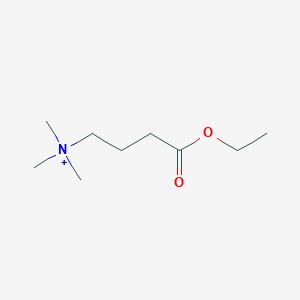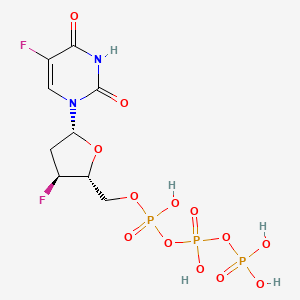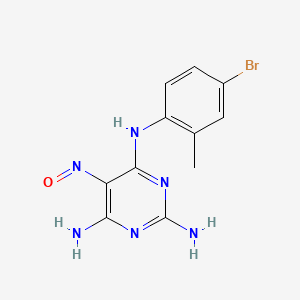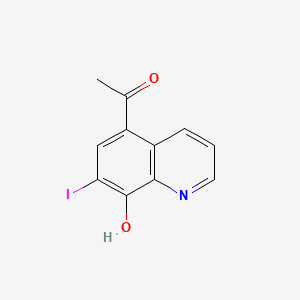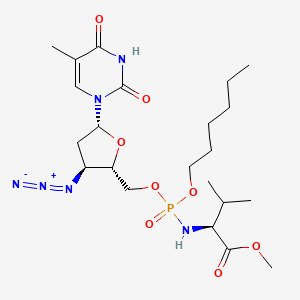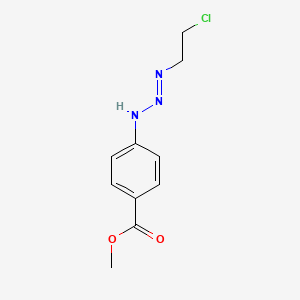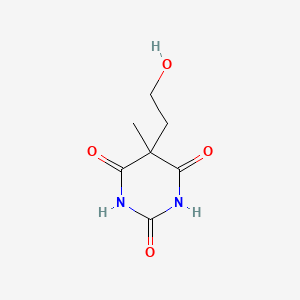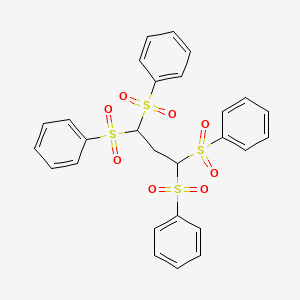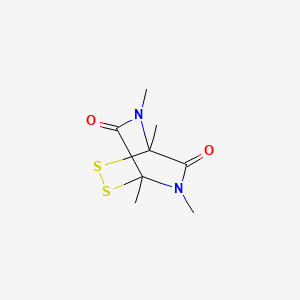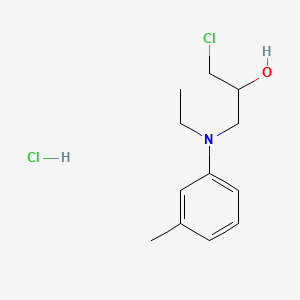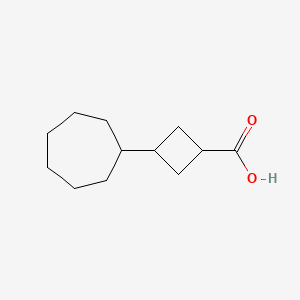![molecular formula C10H11N3O2 B12804477 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- CAS No. 23279-81-4](/img/structure/B12804477.png)
1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- is a heterocyclic compound with a phthalazinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the hydroxyethylamino group enhances its reactivity and potential for forming derivatives with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- typically involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide, which is then cyclized to phthalazinone. The hydroxyethylamino group is introduced through a nucleophilic substitution reaction using 2-chloroethanol under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further functionalized for specific applications.
科学研究应用
1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This compound may also participate in redox reactions, influencing cellular pathways and processes .
相似化合物的比较
Phthalazinone: The parent compound without the hydroxyethylamino group.
Hydroxyethylphthalazinone: A derivative with a hydroxyl group instead of the hydroxyethylamino group.
Aminophthalazinone: A derivative with an amino group instead of the hydroxyethylamino group.
Uniqueness: 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- is unique due to the presence of both the phthalazinone core and the hydroxyethylamino group. This combination enhances its reactivity and potential for forming diverse derivatives with specific biological activities. The hydroxyethylamino group also provides additional sites for functionalization, making it a versatile compound for various applications .
属性
CAS 编号 |
23279-81-4 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
4-(2-hydroxyethylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H11N3O2/c14-6-5-11-9-7-3-1-2-4-8(7)10(15)13-12-9/h1-4,14H,5-6H2,(H,11,12)(H,13,15) |
InChI 键 |
XFDFUCJMZJILRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


